Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a bromophenyl group, and a sulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-bromobenzene sulfonyl chloride with benzyl piperidine-1-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperidine ring is a common motif in many bioactive molecules, and the bromophenyl group can interact with various biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The exact mechanism of action of Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can form π-π interactions with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-bromopiperidine-1-carboxylate
- 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness
Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is unique due to the combination of its functional groups. The presence of both a bromophenyl and a sulfonylmethyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H22BrNO4S |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
benzyl 4-[(4-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H22BrNO4S/c21-18-6-8-19(9-7-18)27(24,25)15-17-10-12-22(13-11-17)20(23)26-14-16-4-2-1-3-5-16/h1-9,17H,10-15H2 |
InChI Key |
DQINTMZLOMQJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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